
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride
Overview
Description
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride, also known as JNJ-38877605, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as in the neurodegenerative processes in Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride has various biochemical and physiological effects. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor growth. In Alzheimer's and Parkinson's disease research, the compound has been shown to protect neurons from oxidative stress and inflammation, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride in lab experiments is its high potency and specificity. The compound has been shown to selectively target cancer cells and neurodegenerative processes, while leaving healthy cells unharmed. However, one of the limitations of using the compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride. One direction is to further study the compound's mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential therapeutic applications of the compound in other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on improving the solubility and bioavailability of the compound, which could increase its effectiveness in lab experiments and potential clinical applications.
Conclusion
In conclusion, N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its high potency and specificity make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, the compound has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
4-N-[(6-chloropyridin-3-yl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-6-1-9(8-16-12)7-15-11-4-2-10(14)3-5-11;/h1,6,8,10-11,15H,2-5,7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMWOWIQQAJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride | |
CAS RN |
1289388-47-1 | |
| Record name | 1,4-Cyclohexanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229804.png)
![2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride](/img/structure/B3229810.png)
![Methyl-[1-(3-methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229815.png)
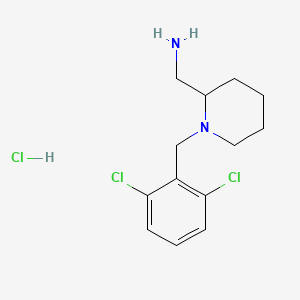
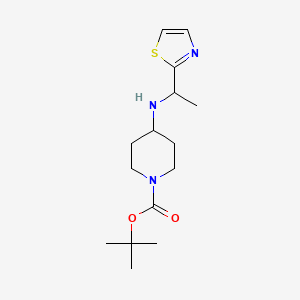
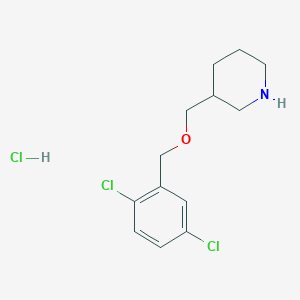
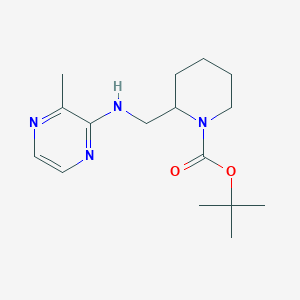
![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229840.png)
![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)
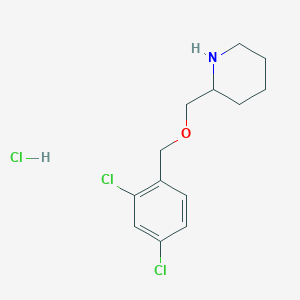
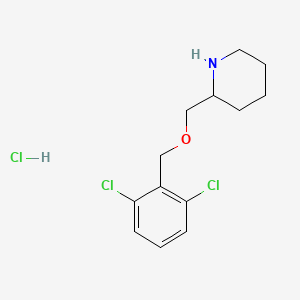
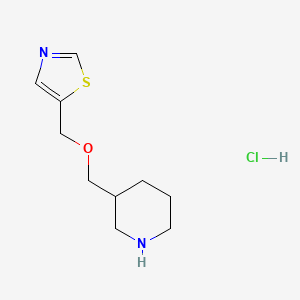
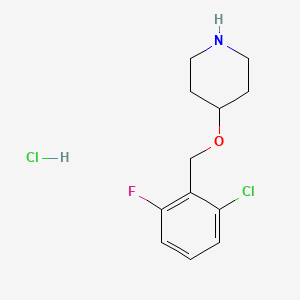
![[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229915.png)